Menbutone sodium

Pharmacokinetics Veterinary pharmacology Species extrapolation

Species-specific pharmacokinetics make interchangeable choleretic use risky. Menbutone sodium eliminates this uncertainty with documented cross-species PK/PD profiles. - 4.5× bile-flow increase when baseline secretion is pathologically reduced; IM bioavailability 83.5%, tmax ~1.66 h in calves. - Therapeutic index ~47.5× (LD50 475 mg/kg vs. therapeutic 10 mg/kg); conditional activation ensures efficacy only when clinically needed. - Available as ≥99% assay; ships ambient with Certificate of Analysis.

Molecular Formula C15H13NaO4
Molecular Weight 280.25 g/mol
CAS No. 111961-03-6
Cat. No. B15191777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenbutone sodium
CAS111961-03-6
Molecular FormulaC15H13NaO4
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+]
InChIInChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1
InChIKeySJGXLANXNYFCEV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menbutone Sodium Overview


Menbutone sodium (genabilic acid sodium salt, CAS 111961-03-6) is the sodium salt formulation of menbutone, an oxobutyric acid derivative with established choleretic, cholagogue, and digestive secretagogue activity [1]. This compound stimulates the secretion of bile, gastric acid, pancreatic juice (including trypsin and chymotrypsin), and pepsin into the gastrointestinal tract by 2- to 5-fold relative to baseline levels [2]. Menbutone is authorized in multiple European Union countries for the treatment of digestive disorders and hepatic insufficiency in cattle, sheep, goats, pigs, horses, and dogs, and has been used in veterinary practice for over 50 years [3]. The compound exhibits rapid onset of action, reaching maximum plasma concentration within approximately 1 hour post-administration, with therapeutic effects persisting for roughly 10 hours [4]. Unlike bile acid-based choleretics (e.g., ursodeoxycholic acid), menbutone acts as a synthetic non-bile-acid secretagogue with distinct pharmacokinetic and safety profiles that vary significantly across target species—a critical consideration for evidence-based procurement decisions [5].

Species-specific PK Quantified cross-species PK parameters for dose-model validation in cattle, sheep, and other target species
Conditional activation Choleretic response only under bile-salt-depleted conditions, supporting state-dependent study design
Multi-species toolkit Suitable for digestive secretagogue research across ruminants, swine, equine, and rodent models

Menbutone Sodium: Substitution Limitations


In-class choleretic agents cannot be simply interchanged without risking subtherapeutic dosing or unexpected toxicity due to species-specific pharmacokinetic divergence that has been quantitatively documented for menbutone. A 2024 cross-species pharmacokinetic analysis revealed that menbutone clearance in calves (71.9 ± 13.5 mL/h/kg) is approximately 13% faster than in sheep (63.6 mL/h/kg), while the volume of distribution at steady-state is 20% larger in cattle (310.4 ± 106.4 mL/kg vs. 259.6 mL/kg in sheep) [1]. Similarly, intramuscular Cmax is 20% lower in calves (15.1 ± 4.3 µg/mL) compared to ewes (18.8 µg/mL), with tmax reduced by 56% (1.66 h vs. 3.75 h) [2]. These species-specific differences preclude reliable dose extrapolation from one species to another. Furthermore, menbutone's efficacy as a choleretic is context-dependent: in steers with normal bile salt enterohepatic circulation, menbutone at 3.0 g showed no effect on bile flow, but when bile flow was pathologically reduced, the same dose produced up to a 4-fold increase in bile volume [3]. This conditional pharmacodynamic profile—where efficacy is contingent on baseline hepatic functional status—contrasts with other choleretics such as clanobutin sodium, which demonstrated similar conditional activation but required a 43% higher mass dose (4.3 g) to achieve comparable effects [4]. Substituting menbutone sodium with an alternative choleretic without accounting for these documented species-specific pharmacokinetic parameters and conditional pharmacodynamic activation thresholds would introduce quantifiable uncertainty in both efficacy and safety outcomes.

Factor
Menbutone Profile
Alternative Risk
Species PK
Cattle clearance 13% faster, Vss 20% larger vs. sheep
Extrapolation without species-specific data may shift exposure context
Pharmacodynamic trigger
Conditional activation only in bile-salt-depleted state
Alternatives with consistent choleretic activity may not replicate conditional endpoint response
Dose equivalence
43% lower mass dose vs. clanobutin for similar maximal effect
Simple mass-dose substitution may not transfer choleretic endpoint context

Menbutone Sodium Comparative Evidence


Cattle vs. Sheep Pharmacokinetics

Menbutone exhibits species-specific pharmacokinetic parameters that differ significantly between cattle and sheep, precluding simple cross-species dose extrapolation. In Holstein calves (n=12, 4 months old) receiving menbutone at 10 mg/kg IV, total clearance (Cl) was 71.9 ± 13.5 mL/h/kg, elimination half-life (t½β) was 4.53 ± 2.45 h, and volume of distribution at steady-state (Vss) was 310.4 ± 106.4 mL/kg [1]. In comparison, adult sheep (4–5 years old) receiving the same IV dose exhibited Cl of 63.6 mL/kg/h (13% slower clearance) and Vss of 259.6 mL/kg (20% smaller volume of distribution) [2]. Following IM administration, Cmax in calves was 15.1 ± 4.3 µg/mL versus 18.8 µg/mL in ewes (20% lower peak exposure), with tmax of 1.66 ± 0.55 h in calves compared to 3.75 h in sheep (56% shorter time to peak) [3]. Bioavailability (F) was 83.5 ± 22.4% in calves, whereas complete absorption was reported in sheep [4].

Cattle vs. sheep PK
Cross-study comparable
Cl 71.9 vs. 63.6 mL/h/kg; Vss 310 vs. 260 mL/kg
Species-specific PK endpoints support dose-model interpretation per species
Calf and ewe data under identical 10 mg/kg IV; reported PK parameters require species-specific review
Pharmacokinetics Veterinary pharmacology Species extrapolation

Cattle Bioavailability: IM vs. IV

Menbutone sodium demonstrates robust bioavailability via both intravenous (IV) and intramuscular (IM) routes in cattle, providing therapeutic flexibility that is quantitatively characterized. In Holstein calves receiving 10 mg/kg, IM administration yielded a fraction of dose absorbed (F) of 83.5 ± 22.4%, with mean absorption time (MAT) of 2.50 ± 1.42 h [1]. Following IV administration, menbutone followed a two-compartment open model with total clearance of 71.9 ± 13.5 mL/h/kg and elimination half-life of 4.53 ± 2.45 h [2]. IM data were best described by a one-compartment open model, with Cmax of 15.1 ± 4.3 µg/mL achieved at tmax of 1.66 ± 0.55 h [3]. The AUC0–∞ for IM administration (129.2 ± 41.5 µg·h/mL) was approximately 85% of the IV AUC0–∞ (151.7 ± 31.2 µg·h/mL), confirming high systemic exposure via the IM route [4]. No statistically significant differences were observed between the two crossover trial periods, indicating reproducible pharmacokinetic behavior [5].

IM vs. IV bioavailability
Direct head-to-head comparison
IM F = 83.5%, Cmax = 15.1 µg/mL, tmax = 1.66 h
IM route context supports flexible administration in research model design
High IM exposure relative to IV, reproducible crossover; context-dependent for field-study protocols
Bioavailability Route of administration Pharmacokinetic modeling

Choleretic Efficacy vs. Clanobutin Sodium

In a direct head-to-head comparative study, menbutone demonstrated choleretic efficacy equivalent to clanobutin sodium but at a 43% lower mass dose. Adult steers received either menbutone (3.0 g IV) or clanobutin sodium (4.3 g IV) [1]. Under conditions of normal enterohepatic bile salt circulation, neither compound produced a detectable effect on bile flow [2]. However, when bile flow was experimentally reduced by depleting bile salts from the enterohepatic circulation, both compounds acted as potent choleretics, increasing bile flow volume up to 4-fold [3]. The molar potency advantage of menbutone is evident from the dose ratio: menbutone 3.0 g (MW 258.27 = 11.6 mmol) versus clanobutin sodium 4.3 g (MW ~298 = 14.4 mmol), representing approximately 24% lower molar dose for menbutone to achieve the same maximal choleretic response [4].

Choleretic vs. clanobutin
Direct head-to-head comparison
3.0 g menbutone ≅ 4.3 g clanobutin (4-fold bile flow increase)
Dose-ratio context supports choleretic comparator analysis under bile-salt depletion
Equivalent maximal effect only in reduced bile-flow model; no effect in normal state for either compound
Choleretic efficacy Bile flow Comparative pharmacology

Safety Margin in Rabbits

Menbutone exhibits a quantified wide safety margin with a therapeutic index of approximately 47.5-fold relative to the standard therapeutic dose in rabbits. A comprehensive acute toxicity study in rabbits determined the LD50 of menbutone to be 475 mg/kg BW via intramuscular injection [1]. At a toxic dose of 400 mg/kg BW (approximately 40× therapeutic dose), menbutone induced interstitial myocarditis, multifocal cardiac necrosis, hepatic necrosis with fatty infiltration, and renal tubular necrosis, with significantly elevated serum creatine phosphokinase, CK-MB, AST, ALT, alkaline phosphatase, and total bilirubin [2]. The lethal dose is approximately 50-fold higher than the recommended therapeutic dose for other animal species (typically 5–10 mg/kg) [3]. Cardiac muscle, liver, and kidneys were identified as the primary target organs for menbutone toxicity, with the recommendation that the drug be avoided in rabbits with pre-existing cardiac or hepatic disorders, particularly in overdose situations [4]. In mice, the IV LD50 is 400 mg/kg BW, representing a 50- to 100-fold margin above therapeutic doses [5].

Rabbit LD50
Supporting evidence
LD50 475 mg/kg IM; therapeutic index ~47.5×
Toxicity endpoint context supports margin interpretation in preclinical models
Target organs: heart, liver, kidney; avoid in pre-existing cardiac/hepatic conditions
Acute toxicity Safety margin LD50

Conditional Efficacy: Reduced Bile Flow

Menbutone's choleretic efficacy is conditional upon the pre-existing bile flow state, exhibiting potent activity only when bile secretion is pathologically reduced. In steers with normal enterohepatic bile salt circulation, menbutone at 3.0 g IV produced no measurable effect on bile flow [1]. However, when bile flow was experimentally reduced by depleting bile salts from the enterohepatic circulation, the same dose of menbutone produced up to a 4.5-fold increase in bile flow that persisted for at least 6 hours post-administration [2]. In rats, a single 10 mg/kg dose produced a choleretic effect lasting 2–3 hours [3]. This conditional pharmacodynamic profile—whereby the magnitude of effect is inversely correlated with baseline hepatic function—distinguishes menbutone from bile acid-based choleretics such as ursodeoxycholic acid, which exhibit more consistent choleretic activity regardless of baseline bile salt status [4].

Conditional activation
Class-level inference
4.5× bile flow increase only in bile-salt-depleted state
Conditional pharmacodynamic context requires baseline bile-flow status review
No effect under normal enterohepatic circulation; effect duration ≥6 h in steers
Pharmacodynamics Bile flow Conditional efficacy

Albendazole Bioavailability Enhancement

Co-administration of menbutone significantly enhances the systemic exposure of albendazole active metabolites in cattle, demonstrating utility as a bioavailability-enhancing adjunct. In a pharmacokinetic interaction study, albendazole (7.5 mg/kg oral) was administered alone or with menbutone (10 mg/kg IM, single dose) to 12 healthy calves [1]. Parent albendazole was undetectable in plasma; the primary active metabolite albendazole sulfoxide (ABZSO) appeared at 30 minutes post-administration [2]. Single-dose menbutone co-administration increased ABZSO Cmax by 33.7% and AUC by 37.1% compared to albendazole alone, without altering absorption rate [3]. The inactive metabolite albendazole sulfone (ABZSO2) showed no significant changes in any bioavailability parameters [4].

Albendazole interaction
Direct head-to-head comparison
ABZSO Cmax +33.7%, AUC +37.1% with menbutone co-administration
Bioavailability interaction context supports adjunctive exposure-model review
Single-dose IM menbutone; no change in inactive metabolite ABZSO2
Drug interaction Bioavailability enhancement Anthelmintic

Menbutone Sodium Application Scenarios


Cattle: Digestive Disorders

In cattle presenting with digestive disorders associated with reduced bile flow—including anorexia, indigestion, toxemia, ruminal overload, constipation, hepatic dystrophy, hepatitis, ketosis, tympanism, and pregnancy toxemia—menbutone sodium is indicated based on its conditional pharmacodynamic activation. Evidence from steers demonstrates that menbutone produces up to a 4.5-fold increase in bile flow specifically when baseline bile secretion is pathologically reduced, with effect duration of at least 6 hours following IV administration of 10 mg/kg [1]. The drug's high IM bioavailability (83.5%) with tmax of 1.66 hours enables flexible administration in field settings [2]. The therapeutic index of approximately 47.5× (LD50 475 mg/kg vs. therapeutic dose 10 mg/kg) supports safe use even in animals with compromised hepatic function, provided contraindications (pre-existing cardiac disease, late pregnancy) are observed [3].

Small Ruminants: Digestive Support

In sheep and goats, menbutone sodium is indicated for digestive disorders and hepatic insufficiency. Pharmacokinetic data in sheep demonstrate complete IM absorption with Cmax of 18.8 µg/mL and tmax of 3.75 h at 10 mg/kg, providing sustained systemic exposure [4]. However, the 20% larger Vss and 13% faster clearance in cattle compared to sheep [5] underscores that species-specific dosing is essential—extrapolation from sheep data to cattle without adjustment would result in underdosing. Reproductive safety studies in goats indicate that menbutone diethanolamine (10 mg/kg day 1, 5 mg/kg day 2 weekly for 8 weeks) produces adverse effects on male fertility parameters including decreased sperm concentration and motility, elevated FSH/LH, and reduced serum testosterone [6]. Consequently, menbutone sodium should be avoided in breeding males and females intended for reproduction [7].

Swine: Digestive Upset

Menbutone sodium is indicated for digestive disorders and anorexia in pigs at 1 mL per 10 kg body weight per day, with a second dose after 24 hours if necessary [8]. The compound increases bile, gastric acid, and pancreatic juice secretion by 2- to 5-fold relative to normal levels, promoting gastrointestinal transit and food assimilation [9]. Clinical evidence in piglets with diarrhea demonstrates a 25.7% reduction in recovery time (5.2 days to 3.8 days average) and 92.3% cure rate when menbutone is incorporated into treatment protocols, with a 5-fold higher tolerance threshold than standard doses [10].

Equine: Digestive Stimulation

In horses, menbutone sodium is indicated for hepato-digestive stimulation at 2.5–5 mg/kg (equivalent to 1 mL per 20–40 kg BW) [11]. Clinical guidelines specify slow IV administration only, as rapid injection has been associated with adverse effects including transient dyspnea, lacrimation, and recumbency lasting less than 1 minute, as observed in 1 of 12 calves in a pharmacokinetic study [12]. Additional reported adverse effects following IV administration include salivation, tremors, tachypnea, and spontaneous urination/defecation [13]. Local injection site reactions (edema, hemorrhage, necrosis) may occur after IM administration; therefore, IV route is preferred for equine patients, with careful attention to administration rate [14].

Application
Selection Property
Validation Focus
Cattle bile-flow research model
Species-specific choleretic activation
Bile-flow response in bile-salt-depleted model
Small ruminant digestive secretion study
Complete IM absorption profile
Cross-species PK extrapolation limits
Swine gastrointestinal transit study
Digestive secretagogue activity
Gastric/pancreatic secretion quantification
Equine hepatobiliary research
Slow IV administration requirement
Adverse event monitoring in equine model

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